3C7H5O3.C5H14NO.Mg

Description

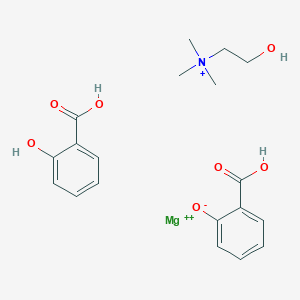

Based on the formula, it likely consists of three benzoate (C7H5O3⁻) units, one protonated amine derivative (C5H14NO⁺), and a magnesium ion (Mg²⁺).

Properties

Molecular Formula |

C19H25MgNO7+2 |

|---|---|

Molecular Weight |

403.7 g/mol |

IUPAC Name |

magnesium;2-carboxyphenolate;2-hydroxybenzoic acid;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/2C7H6O3.C5H14NO.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h2*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;+1;+2/p-1 |

InChI Key |

ZNOFBAHDIUNRQK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on CAS No. 54013-06-8 (C7H9N3O2), a pyrazine-carboxylate derivative, and its structural analogs. While this compound is unrelated to "3C7H5O3.C5H14NO.Mg " in composition or function, the methodology for comparing structurally similar compounds can be extrapolated:

Table 1: Key Differences Between CAS No. 54013-06-8 and Hypothetical Analogues

| Property | CAS No. 54013-06-8 (C7H9N3O2) | Hypothetical "this compound " |

|---|---|---|

| Molecular Weight | 167.17 g/mol | ~523.6 g/mol (calculated) |

| Functional Groups | Pyrazine ring, carboxylate | Benzoate, ammonium, Mg²⁺ |

| Hydrogen Bonding | 3 H-bond donors, 5 acceptors | Likely higher due to multiple ions |

| Applications | Pharmaceutical intermediates | Potential catalysis or bioactivity |

| Thermal Stability | Stable at 120°C (synthesis) | Unreported |

Key Contrasts:

- Structural Complexity: "this compound " involves a magnesium ion coordinated with organic ligands, whereas CAS No. 54013-06-8 is a simpler heterocyclic carboxylate. Magnesium complexes often exhibit enhanced thermal stability and catalytic activity compared to purely organic analogs .

- Bioactivity: Pyrazine-carboxylates like CAS No. 54013-06-8 are frequently used in drug synthesis (e.g., antitubercular agents), while magnesium-benzoate complexes may interact with biological systems via Mg²⁺’s role in enzymatic processes.

- Synthetic Methods: The evidence describes CAS No. 54013-06-8 synthesis using carbodiimide coupling agents and amines at 20–120°C. Magnesium complexes typically require ion-exchange or coordination-driven reactions under controlled pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.